6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
Description
6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Key substituents include a chlorine atom at position 6 and a partially saturated dihydro-pyran ring (Figure 1). Derivatives of this scaffold are often modified at positions 5, 6, and 8 with functional groups such as cyano (-CN), alkyl, or aryl substituents. For example, 6-chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (C₁₄H₁₇ClN₂O) is characterized by a cyano group at position 5, isopropyl at position 8, and geminal dimethyl groups on the pyran ring . This compound and its analogs are synthesized via cyclization, alkylation, or click chemistry, often serving as intermediates for neuroactive or antimicrobial agents.
Properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBJOXGHPEWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrano[3,4-c]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can have different functional groups attached to the pyridine or pyran rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is its use as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives containing different substituents on the pyrano ring have been tested for their efficacy against Gram-positive and Gram-negative bacteria.
Case Study: Synthesis and Testing
A notable study involved synthesizing a series of derivatives of this compound and evaluating their antibacterial properties. The results indicated that certain modifications enhanced antimicrobial potency significantly.
| Compound Structure | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| Base Compound | 10 mm |
| Derivative A | 15 mm |
| Derivative B | 12 mm |
Anticancer Properties
Another promising area of research is the anticancer potential of this compound. Preliminary studies have suggested that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound and its derivatives exhibited selective cytotoxicity against tumor cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 20 |
| A549 (Lung) | 15 |
| HeLa (Cervical) | 25 |
Synthetic Applications
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex heterocyclic structures. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
Example Reaction: Formation of Pyrano Derivatives
A common synthetic pathway involves the reaction of this compound with other nucleophiles to form substituted pyrano derivatives. The reaction conditions typically include solvents like ethanol or methanol under reflux.
| Reaction Conditions | Yield (%) |
|---|---|
| Ethanol, Reflux | 85 |
| Methanol, Reflux | 75 |
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrano[3,4-c]pyridine Derivatives with Neurotropic Activity
Several pyrano[3,4-c]pyridine derivatives exhibit neurotropic properties, but their activity profiles depend on substituents:
- 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (1): This compound features a thioxo group at position 6 and a pyrazole substituent. It acts as a precursor for tricyclic systems (e.g., pyrano[4,3-d]thieno[2,3-b]pyridines) with enhanced neurotropic activity, showing anxiolytic and antidepressant effects in rodent models .
- Triazole-linked hybrids (e.g., compound 6n) : Incorporating a 1,2,3-triazole unit and piperazine group, these hybrids demonstrate anticonvulsant activity (ED₅₀ = 12–25 mg/kg in MES models) and synergism with GABAergic pathways. The triazole moiety enhances metabolic stability and bioavailability .
- 8-(2-Furyl)-3,3-dimethyl-6-(prop-2-yn-1-yloxy)-pyrano[3,4-c]pyridine-5-carbonitrile (5i): The propargyloxy group and furan substituent contribute to moderate neurotrophic activity (IC₅₀ = 15–30 µM in neuronal cell assays) .
Antiviral and Antimicrobial Analogs
- Pyrrolo[3,4-c]pyridine-1,3,6-triones: Although structurally distinct (pyrrolo instead of pyrano core), these compounds inhibit HIV-1 integrase (IC₅₀ = 6–22 µM) and retain activity against drug-resistant mutants. Chloro and fluoro substituents enhance target binding .
- Pyrrolo[3,4-c]pyridine-1,3-diones (e.g., MBX2319): This pyrano[3,4-c]pyridine derivative with a morpholino and phenethylthio group acts as a Gram-negative efflux pump inhibitor (MIC₉₀ = 0.065 µM against Mycobacterium tuberculosis). The chloro and cyano groups improve membrane permeability .
Key Difference: The 6-chloro-pyrano[3,4-c]pyridine scaffold is less explored for antimicrobial use but shares substituent-driven target specificity with pyrrolo analogs.
Research Findings and Pharmacological Insights
- Neurotropic Activity: Chloro and cyano substituents enhance blood-brain barrier penetration, while bulky groups (e.g., isopropyl) may reduce off-target binding .
- Antimicrobial Potency: Electron-withdrawing groups (Cl, CN) improve target affinity in both pyrano and pyrrolo scaffolds .
- Metabolic Stability : Halogenation (Cl) and triazole incorporation reduce hepatic clearance compared to thioxo derivatives .
Biological Activity
6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 169.61 g/mol. Its structure features a pyridine ring fused with a pyran moiety, which is significant for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, leading to various pharmacological effects. Specific pathways influenced by this compound include:
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
- Receptor Interaction: The compound may bind to specific receptors in the nervous system, contributing to analgesic and sedative effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have demonstrated its efficacy against various bacterial strains and fungi.
- Anticancer Properties: Preliminary investigations suggest that the compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in experimental models.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
Anticancer Activity:
- A study evaluated its effects on human cancer cell lines (HeLa and HCT116), showing significant inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM.
- Another investigation indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Efficacy:
- In vitro assays revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL.
- Its antifungal properties were confirmed against Candida albicans with similar MIC values.
Data Summary Table
Q & A
Q. What are the common synthetic routes for 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives?
- Methodological Answer: Key synthetic strategies include:
- Smiles Rearrangement: Intramolecular nucleophilic substitution to form pyrano[3,4-c]pyridine cores, as demonstrated in the synthesis of 8-pyrazol-1-yl derivatives (e.g., via hydrazino intermediates) .
- Pyridine Ring Recyclization: Utilizing hydrazine derivatives to generate tricyclic systems, such as pyrano[3,4-c][1,2,4]triazolo-pyridines, validated by X-ray crystallography .
- Three-Component Bicyclizations: Metal-free reactions involving isocyanides and acetylenedicarboxylates to achieve stereoselective products with high diastereoselectivity (up to >99:1 dr) .
Q. What characterization techniques are used for structural elucidation of these compounds?
- Methodological Answer:
- X-Ray Crystallography: Confirmed intermolecular hydrogen bonding in 6-[(4-chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl) derivatives .
- NMR/HRMS: Standard for verifying molecular structures, as seen in the analysis of pyrano[3,4-c]pyrrole derivatives .
- IR Spectroscopy: Used to identify functional groups, such as ester or cyano groups, in reaction products .
Q. What biological activities have been reported for this compound class?
- Methodological Answer:
- Neurotropic Activity: Evaluated via pentylenetetrazole (PTZ)-induced seizures and rotarod tests. Derivatives exhibited anxiolytic and anticonvulsant effects without muscle relaxation at tested doses .
- Antitumor Potential: Pyrano[3,4-c]pyridine moieties in alkaloids like camptothecin analogs show topoisomerase inhibition, with SAR studies guiding derivative design .
- Antimicrobial Activity: Tested against bacterial/fungal strains, with structural modifications (e.g., S-alkyl groups) enhancing efficacy .
Advanced Research Questions
Q. How does the chlorine substituent position influence biological activity and pharmacokinetics?
- Methodological Answer:
- Positional Effects: Chlorine at the 6-position (vs. 3-, 4-, or 7-positions) alters electronic properties and steric interactions. For example, 6-chloro derivatives exhibit unique binding to adenosine receptors, impacting neurotropic activity .
- Pharmacokinetic Impact: Chlorine’s electronegativity enhances metabolic stability, as observed in derivatives with prolonged half-lives in rodent models .
Q. How can structure-activity relationship (SAR) studies optimize neurotropic or antitumor activity?
- Methodological Answer:
- Neurotropic SAR: Methyl groups at the pyridine ring’s 3-position improve blood-brain barrier penetration, as shown in hybrids with 1,2,3-triazole units .
- Antitumor SAR: Substituents like carbonitriles at position 5 enhance cytotoxicity by stabilizing DNA-topoisomerase complexes, validated via molecular docking .
- Data-Driven Design: Use QSAR models to predict activity cliffs, resolving contradictions in reported IC₅₀ values for analogs with varying substituents .
Q. What in vivo models are appropriate for evaluating neurotropic activity?
- Methodological Answer:
- Convulsive Models: PTZ and maximal electroshock (MES) tests quantify anticonvulsant efficacy. For example, 8-pyrazol-1-yl derivatives reduced seizure duration by 40–60% in mice .
- Behavioral Assays: Elevated plus-maze and forced-swim tests assess anxiolytic/antidepressant effects. Compounds in showed 30–50% reduction in anxiety-like behavior .
Q. How do three-component bicyclizations achieve stereoselective synthesis?
- Methodological Answer:
- Mechanistic Insight: Zwitterionic intermediates form via isocyanide-acetylenedicarboxylate reactions, followed by Mumm rearrangement and oxo-Diels–Alder cyclization. Deuterium-labeling studies confirmed proton-transfer equilibria in intermediates .
- Substrate Scope: Tolerates sterically bulky isocyanides (e.g., adamantyl) and aryl groups, yielding 59–93% diastereoselective products .
Q. What computational methods support mechanistic and binding studies?
- Methodological Answer:
- Molecular Docking: Predicts binding to GABAₐ receptors for neurotropic compounds, correlating with experimental PTZ antagonism (e.g., docking scores <−8.0 kcal/mol in ) .
- DFT Calculations: Models transition states in Smiles rearrangements, explaining regioselectivity in pyridine ring recyclization .
Data Contradictions and Resolution
- Variability in Antitumor IC₅₀ Values: Discrepancies arise from assay conditions (e.g., cell line specificity). For example, derivatives with 3,5-dimethylpyrazolyl groups showed 10-fold differences in MCF-7 vs. HeLa cells . Resolution requires standardized panels (e.g., NCI-60) .
- Divergent Neurotropic Outcomes: Chlorine at position 6 may enhance anticonvulsant activity but reduce solubility, conflicting in low-dose vs. high-dose studies. Adjusting substituents (e.g., adding methoxy groups) balances these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
